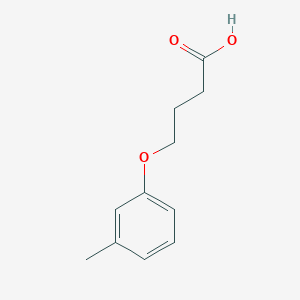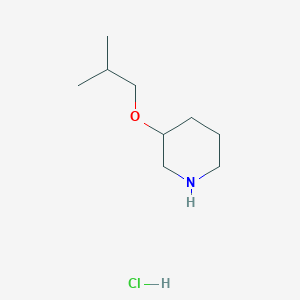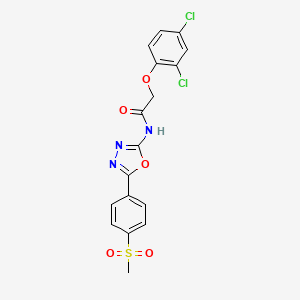
2-(1H-indazol-6-yl)acetic acid
Overview
Description
2-(1H-indazol-6-yl)acetic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.175. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
A foundational aspect of the research on 2-(1H-indazol-6-yl)acetic acid involves its synthesis and structural characterization. Studies have described the synthesis of indazoles substituted at the N-1 and N-2 positions with ester-containing side chains, leading to mixtures of N-1 and N-2 isomers. Basic hydrolysis of these ester derivatives allowed the synthesis of the corresponding indazole carboxylic acids. The molecular structure of indazol-2-yl-acetic acid was determined by X-ray diffraction, showing a supramolecular architecture involving intermolecular hydrogen bonds (Teixeira et al., 2006).
Catalytic Applications
Research has extended into the catalytic applications of compounds related to this compound. For instance, studies have focused on the oxidative condensation of methane to acetic acid, illustrating the potential of using related compounds in catalyzing reactions involving CO2 and H2 under mild conditions. Such catalytic systems have shown high activity and selectivity, highlighting the relevance of these compounds in green chemistry and sustainable chemical synthesis (Qian et al., 2016), (Cui et al., 2017).
Photoluminescent Properties
The exploration of coordination complexes with 2-(1H-1,2,4-triazol-1-yl)acetic acid has led to the discovery of materials with promising photoluminescent properties. These complexes, formed with various metal salts, exhibit distinct structural and luminescent characteristics. The research highlights the potential of these complexes in applications ranging from materials science to sensor technologies (Zhou, Huang, & Sun, 2009).
Mechanism of Action
Target of Action
Indazole derivatives, which include 2-(1h-indazol-6-yl)acetic acid, have been found to inhibit, regulate, and/or modulate the activity of certain kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It’s known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit the production of certain inflammatory mediators in osteoarthritis cartilage .
Biochemical Pathways
For instance, they have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage .
Result of Action
Some indazole derivatives have been found to possess anti-inflammatory activity, suggesting that they may reduce inflammation at the molecular and cellular levels .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to possess anti-inflammatory properties . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to have high anti-inflammatory activity . It is possible that 2-(1H-indazol-6-yl)acetic Acid may interact with similar enzymes and proteins in biochemical reactions.
Cellular Effects
Indazole derivatives have been shown to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage . This suggests that this compound may have similar effects on cell function.
Molecular Mechanism
Indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Properties
IUPAC Name |
2-(1H-indazol-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGUMOZTDWDNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221681-76-1 | |
| Record name | 2-(1H-indazol-6-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2547476.png)
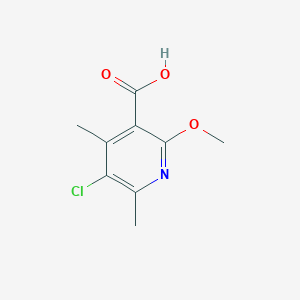
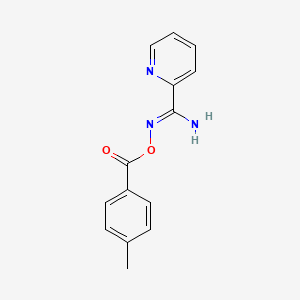
![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2547479.png)
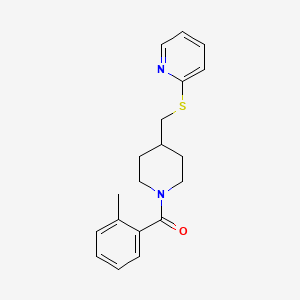

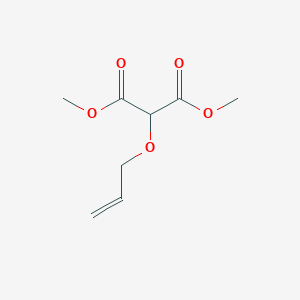
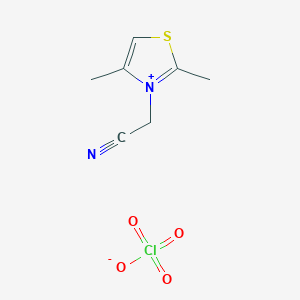

![[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B2547492.png)
![2-(2,4-dichlorophenoxy)-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}acetamide](/img/structure/B2547493.png)
